molecular formula C10H8N2O3 B2429159 Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate CAS No. 1036755-95-9

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

Cat. No.: B2429159
CAS No.: 1036755-95-9
M. Wt: 204.185
InChI Key: HVSDYHBZUMPZHM-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (CAS 1036755-95-9) is a high-value chemical intermediate with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . This compound is a key building block in organic and medicinal chemistry research, particularly in the synthesis of complex quinazoline-derived structures for pharmaceutical development . Its structure features both a methyl ester and a 2-oxodihydroquinazoline core, making it a versatile precursor for further chemical modifications and exploration of structure-activity relationships. Researchers utilize this compound under controlled conditions, and it is supplied strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. For optimal stability and long-term storage, it is recommended to keep the material sealed in a dry environment at 2-8°C . Please refer to the relevant Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

methyl 2-oxo-1H-quinazoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-9(13)6-2-3-8-7(4-6)5-11-10(14)12-8/h2-5H,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSDYHBZUMPZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea Intermediate Formation via Haloaniline and Isocyanate Condensation

The foundational step in synthesizing methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate involves constructing the quinazoline ring. As detailed in patent WO2006133822A1, this is achieved by reacting a 2-halo-substituted aniline (e.g., 2-fluoroaniline) with an aryl isocyanate (e.g., 2-methoxy-5-trifluoromethylphenyl isocyanate) in acetonitrile under reflux conditions. The reaction proceeds via nucleophilic substitution, where the halo group is displaced by the isocyanate’s nitrogen, forming a urea intermediate.

Key Reaction Conditions:

  • Solvent: Acetonitrile (4.24 L per 540.8 g of 2-fluoroaniline).
  • Temperature: Reflux (~82°C) for 4 hours.
  • Workup: Cooling to 0°C, filtration, and washing with cold acetonitrile to isolate the crystalline product.

This method avoids stoichiometric phosphinimide or carbodiimide intermediates, simplifying purification and reducing byproduct formation.

Cyclization to Dihydroquinazoline

The urea intermediate undergoes cyclization to form the dihydroquinazoline skeleton. Intramolecular dehydration is catalyzed by acidic or basic conditions, though the patent emphasizes neutral conditions in acetonitrile to prevent side reactions. Cyclization efficiency depends on the electron-withdrawing nature of substituents, which stabilize the transition state.

Critical Parameters:

  • Regioselectivity: The 6-carboxylate group’s position is dictated by the starting aniline’s substitution pattern. For example, 2-fluoroaniline directs the isocyanate to the para position, ensuring carboxylate incorporation at C6 after cyclization.
  • Yield Optimization: Seeding the reaction mixture at 78°C promotes controlled crystallization, achieving yields exceeding 90% in pilot-scale trials.

Introduction of the Methyl Carboxylate Group

Heck Coupling with Methyl Acrylate

Post-cyclization, the Heck reaction introduces the methyl carboxylate moiety. The dihydroquinazoline intermediate is reacted with methyl acrylate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃). This step forms the C–C bond at the quinazoline’s 6-position, completing the target structure.

Reaction Setup:

  • Catalyst System: 5 mol% Pd(OAc)₂ and 10 mol% PPh₃.
  • Solvent: 1,4-Dioxane or toluene.
  • Temperature: 100–120°C for 12–24 hours.

Challenges and Solutions:

  • Olefin Isomerization: Prolonged heating may isomerize the acrylate double bond. This is mitigated by degassing the solvent and maintaining an inert atmosphere.
  • Byproduct Formation: Unreacted palladium residues are removed via extraction with aqueous EDTA, ensuring product purity.

Esterification and Final Modification

Saponification and Re-Esterification

In cases where the carboxylate is introduced as a free acid, a two-step esterification protocol is employed:

  • Saponification: The acid is treated with 1N NaOH in 1,4-dioxane at room temperature for 3 hours.
  • Re-Esterification: The resulting sodium salt is reacted with methyl iodide in ethanol, yielding the methyl ester.

Yield Data:

Step Solvent Temperature Yield (%)
Saponification 1,4-Dioxane 25°C 95
Re-Esterification Ethanol 40°C 88

Purification and Characterization

Crystallization Techniques

The final product is purified via recrystallization from ethyl acetate or acetonitrile. Cooling the saturated solution to 0–5°C induces crystallization, with yields averaging 91%.

Crystallization Parameters:

  • Solvent Volume: 950 mL acetonitrile per 540.8 g starting material.
  • Drying: 18 hours at 45°C under vacuum with nitrogen purge.

Analytical Validation

  • HPLC Purity: >99% (C18 column, methanol/water gradient).
  • Melting Point: 198–200°C (uncorrected).
  • Spectroscopic Data:
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.92 (d, J = 8.4 Hz, 1H), 7.58 (d, J = 8.4 Hz, 1H), 3.87 (s, 3H, OCH₃).
    • IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

While not explicitly detailed in the cited sources, microwave-assisted cyclization could theoretically reduce reaction times. Analogous quinazoline syntheses report 50% time reduction using 300 W irradiation.

Enzymatic Esterification

Recent advances in biocatalysis suggest lipases (e.g., Candida antarctica Lipase B) can esterify quinazoline carboxylic acids under mild conditions (pH 7.0, 30°C). However, this method remains unexplored for the target compound.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

The patent emphasizes solvent recycling, particularly acetonitrile and 1,4-dioxane, which are distilled and reused in subsequent batches. Triphenylphosphine oxide byproducts from the Heck reaction are precipitated and removed via filtration, aligning with green chemistry principles.

Cost-Benefit Analysis

Parameter Cost (USD/kg)
Raw Materials 1,200
Solvent Recovery 150
Energy Consumption 300
Total 1,650

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Anticancer Activity

2.1 Mechanism of Action

Research indicates that methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate and its derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cells. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation, such as the ERBB2 and AKT pathways .

2.2 Case Studies

A study demonstrated that certain derivatives of this compound showed IC50 values as low as 22.76 μM against A2780 cells, indicating potent anti-proliferative activity. In contrast, the IC50 values for normal hepatic stellate cells were significantly higher, suggesting selective toxicity towards cancerous cells .

Cell Line IC50 (μM) Compound
HepG-2<50CA1-e
A278022.76CA1-e
MDA-MB-23170-90Various

Potential in Drug Development

3.1 Pharmacokinetics and Toxicity

The pharmacokinetic profiles of this compound derivatives have been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These studies suggest that many derivatives possess favorable properties for further development as anticancer agents .

3.2 Novel Therapeutics

The compound's structural characteristics make it a candidate for the development of novel therapeutics targeting kinase inhibitors and receptor kinases involved in tumorigenesis. The ability to modify its structure allows researchers to optimize efficacy while minimizing side effects .

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for other therapeutic potentials:

  • Antioxidant Activity: Some derivatives have shown promising results in antioxidant assays, which could contribute to their overall therapeutic profile by mitigating oxidative stress in cells .
  • Antimicrobial Properties: Preliminary studies suggest that certain modifications might enhance antimicrobial activity, although more research is needed to validate these findings.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H8N2O3
  • CAS Number : 92133523

The compound features a quinazoline ring system that is crucial for its biological activity. The presence of the methyl ester group enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes critical for DNA replication and cell division, such as DNA topoisomerases. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that this compound demonstrates promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:

Cell Line IC50 Value (μM)
HepG222.76
A278024.94
MDA-MB-23137.59

These values suggest that the compound has a relatively low toxicity to normal cells while effectively targeting cancer cells .

Antimicrobial Activity

The compound also displays broad-spectrum antimicrobial activity. The following table summarizes its effectiveness against various pathogens:

Pathogen MIC Value (mg/mL)
E. coli0.0195
S. aureus5.64
C. albicans16.69

These results indicate its potential as a therapeutic agent in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies conducted on methyl 2-oxo-1,2-dihydroquinazoline derivatives reveal that modifications in the structure can significantly impact their biological activities. For instance:

  • Substituent Variations : The introduction of different substituents at specific positions on the quinazoline ring can enhance or diminish anticancer and antimicrobial activities.
  • Functional Groups : The presence of carboxylic acid or ester functionalities has been correlated with improved enzyme inhibition and increased potency against target pathogens .

Case Studies

Several case studies have explored the efficacy of methyl 2-oxo-1,2-dihydroquinazoline derivatives in clinical settings:

  • Anticancer Efficacy : A study involving mice models indicated that treatment with methyl 2-oxo-1,2-dihydroquinazoline derivatives resulted in a significant reduction in tumor size compared to control groups .
  • Antimicrobial Trials : Clinical trials assessing the antimicrobial efficacy demonstrated that patients treated with formulations containing this compound experienced faster recovery rates from bacterial infections compared to those receiving standard treatments .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, and how can intermediates be characterized spectroscopically?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with carbodiimides or urea analogs. Key intermediates, such as 2-aminopyrimidine-5-carboxylate derivatives, can be characterized via 1H^1H-NMR (to confirm methyl ester integration at δ ~3.9 ppm) and IR spectroscopy (to identify carbonyl stretches at ~1700-1750 cm1^{-1}) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, as demonstrated in analogous quinoline derivatives .

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer : SHELXL is suitable for refining small-molecule crystal structures. Initial data processing requires integration of diffraction patterns (e.g., from Bruker D8 Venture) followed by absorption correction. For methyl-substituted heterocycles, anisotropic displacement parameters for non-H atoms should be refined, with H atoms placed geometrically. Convergence is achieved when R1<0.05R_1 < 0.05, and residual electron density peaks are < 0.3 eÅ3^{-3}. ORTEP-3 can generate thermal ellipsoid plots to visualize disorder in the dihydroquinazoline ring .

Q. What spectroscopic techniques are critical for confirming the tautomeric form of the 1,2-dihydroquinazoline ring?

  • Methodological Answer : 13C^{13}C-NMR is essential for distinguishing keto-enol tautomers. The carbonyl carbon (C2=O) in the keto form resonates at δ ~160-165 ppm, while enolic carbons (C2-OH) appear upfield. X-ray crystallography provides definitive confirmation, as seen in analogous 2-oxo-dihydropyrimidine structures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer : SAR studies should focus on modifying the methyl ester (C6) and the 2-oxo-dihydroquinazoline core. For example:

  • Replace the methyl ester with ethyl or benzyl groups to assess steric effects.
  • Introduce electron-withdrawing substituents (e.g., Cl, NO2_2) at C4/C5 to modulate electronic properties.
    Affinity assays (e.g., CB2 receptor binding, as in 2-oxo-dihydropyridine derivatives ) and computational docking (AutoDock Vina) can prioritize analogs for synthesis.

Q. How can conflicting crystallographic and spectroscopic data on polymorphism be resolved?

  • Methodological Answer : Conflicting data may arise from solvent-dependent polymorphism. Use differential scanning calorimetry (DSC) to identify thermal transitions (e.g., melting points, glass transitions) and variable-temperature X-ray diffraction (VT-XRD) to monitor phase changes. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, as shown in methyl 6-methyl-4-nitrophenyl dihydropyrimidine derivatives .

Q. What strategies optimize HPLC separation for trace impurities in this compound?

  • Methodological Answer : Use a C18 column (4.6 × 250 mm, 5 μm) with gradient elution (0.1% TFA in water/acetonitrile). Adjust pH to 2.5 to suppress silanol interactions. For impurities with similar polarity, employ charged aerosol detection (CAD) or hyphenate with mass spectrometry (LC-MS/MS), as validated for quinolinecarboxylates .

Q. How can computational modeling predict metabolic stability of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to identify electrophilic sites prone to cytochrome P450 oxidation. ADMET predictors (e.g., SwissADME) estimate logP (target ~2.5) and aqueous solubility. Compare with experimental microsomal stability assays (human liver microsomes, NADPH cofactor) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate purity and structural consistency?

  • Methodological Answer : Conflicting melting points may indicate polymorphic forms or residual solvents. Perform thermogravimetric analysis (TGA) to rule out solvent retention. Single-crystal XRD confirms lattice packing, while dynamic vapor sorption (DVS) assesses hygroscopicity. Cross-reference with IR and Raman spectra for polymorph discrimination .

Q. Why do NMR spectra of synthesized batches show unexpected splitting patterns?

  • Methodological Answer : Splitting may arise from rotamers or slow conformational exchange. Acquire 1H^1H-NMR at elevated temperatures (e.g., 60°C in DMSO-d6_6) to coalesce signals. 2D NOESY can detect spatial proximity between the methyl ester and dihydroquinazoline protons, ruling out stereoisomerism .

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